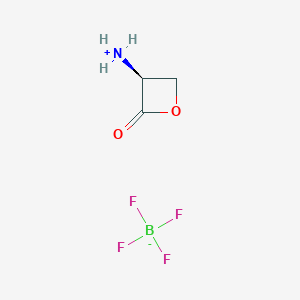

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate

Descripción general

Descripción

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Oxooxetan-3-aminium tetrafluoroborate typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 3-hydroxy-2-aminopropanoic acid derivatives can yield the desired oxetane ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxetane-2-one derivatives, while reduction reactions can produce amine-functionalized oxetanes .

Aplicaciones Científicas De Investigación

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate: Applications in Scientific Research

This compound is a chemical compound with applications in scientific research, particularly in the synthesis of pharmaceuticals . This compound is also associated with certain hazards, as it can cause skin and serious eye irritation .

Synthesis of Syk Inhibitors

This compound is used as a reactant in the synthesis of Syk (spleen tyrosine kinase) inhibitors . Syk is a protein kinase that mediates signaling in immune cells and has been identified as a therapeutic target for various diseases, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, cancer, and idiopathic thrombocytopenic purpura .

Step-by-step Synthesis :

- Reaction Initiation : this compound (870 mg, 5.0 mmol) is added to a stirred solution of N-[3-methyl-5-(1H-pyrazol .

NAAA Inhibitor Development

This compound is a derivative used in the synthesis of NAAA (N-acyl amino acid amidohydrolase) inhibitors . NAAA is an enzyme that hydrolyzes N-acyl amino acids, including fatty acid ethanolamides (FAEs), which have anti-inflammatory and analgesic effects . Inhibiting NAAA can prevent the hydrolysis of FAEs, thus enhancing their therapeutic effects .

(S)-OOPP Case Study :

- (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide (also known as (S)-OOPP) is a relatively potent NAAA inhibitor with an IC50 of 0.42 μM .

- This compound prevents FAE hydrolysis in activated inflammatory cells and dampens tissue reactions to pro-inflammatory stimuli .

- (S)-OOPP does not inhibit FAAH (fatty acid amide hydrolase) or other lipid hydrolases, making it a selective pharmacological probe .

ARN077

- A related compound, ARN077, is identified as a potent NAAA inhibitor . In vitro experiments have demonstrated that compound 4 inhibits rat NAAA through a mechanism that is rapid, noncompetitive, and fully reversible after overnight dialysis . Moreover, in rodent models of hyperalgesia and allodynia caused by inflammation or nerve damage .

Safety Information

As indicated by its safety data, This compound is associated with certain hazards :

Mecanismo De Acción

The mechanism of action of (3S)-2-Oxooxetan-3-aminium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

Oxetan-3-one: A structurally similar compound with a ketone functional group.

2-Methyleneoxetane: Another oxetane derivative with a methylene group at the 2-position.

Uniqueness

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate is unique due to its specific stereochemistry and the presence of the tetrafluoroborate counterion.

Actividad Biológica

(3S)-2-Oxooxetan-3-aminium tetrafluoroborate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound features a unique oxetan structure that contributes to its biological activity. The tetrafluoroborate salt form enhances its solubility and stability, making it suitable for various biological assays.

Research indicates that compounds with similar oxetan structures often act as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in the hydrolysis of endocannabinoids and fatty acid amides. Inhibition of NAAA can lead to increased levels of bioactive fatty acid ethanolamines (FAEs), which have anti-inflammatory properties .

Inhibition of NAAA

A significant study reported that related compounds, particularly those with a β-lactone moiety, demonstrated potent inhibition of NAAA, with IC50 values in the low micromolar range. For example, one derivative exhibited an IC50 of 0.42 μM against rat NAAA, indicating strong enzyme inhibition capabilities . This inhibition is crucial for modulating inflammatory responses and pain pathways in vivo.

Anti-inflammatory Effects

In vivo studies have shown that this compound and its analogs can prevent the hydrolysis of FAEs in activated leukocytes. This leads to decreased tissue reactions to pro-inflammatory stimuli, making these compounds potential candidates for therapeutic applications in conditions characterized by excessive inflammation, such as neuropathic pain and other chronic pain syndromes .

Data Table: Structure-Activity Relationship (SAR)

| Compound | Structure | IC50 (μM) | Activity Description |

|---|---|---|---|

| 1 | β-lactone | 0.42 | Potent NAAA inhibitor |

| 2 | Oxetan derivative | 0.115 | Prevents carrageenan-induced FAE hydrolysis |

| 3 | Threonine-derived | <0.01 | Increased PEA and OEA levels |

Case Study 1: Pain Management in Rodent Models

A study involving rodent models of hyperalgesia demonstrated that topical administration of this compound resulted in significant pain relief. The compound effectively reduced nociceptive responses when administered prior to inflammatory stimuli, supporting its potential use as an analgesic agent .

Case Study 2: Inflammatory Disease Models

In another investigation, the compound was tested in models simulating chronic inflammatory diseases. The results indicated a marked reduction in inflammation markers and improved tissue integrity compared to control groups. These findings suggest that this compound could be beneficial for managing diseases such as arthritis or inflammatory bowel disease .

Propiedades

IUPAC Name |

[(3S)-2-oxooxetan-3-yl]azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2.BF4/c4-2-1-6-3(2)5;2-1(3,4)5/h2H,1,4H2;/q;-1/p+1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHZSWQYHKJXBX-DKWTVANSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1C(C(=O)O1)[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.C1[C@@H](C(=O)O1)[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584980 | |

| Record name | (3S)-2-Oxooxetan-3-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403655-97-0 | |

| Record name | (3S)-2-Oxooxetan-3-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 403655-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.